2-Methyl-4-oxocyclohexane-1-carboxylic acid

Description

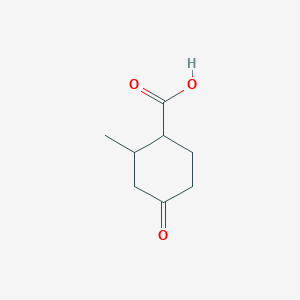

2-Methyl-4-oxocyclohexane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a cyclohexane ring substituted with a methyl group at position 2 and a ketone group at position 2. Its structure combines rigidity from the cyclohexane backbone with functional groups that confer reactivity, making it valuable in medicinal chemistry and organic synthesis. For example, it has been utilized as a key intermediate in the synthesis of BMS-986251, a potent RORγt inverse agonist with clinical relevance for autoimmune diseases .

The compound’s stereochemistry and substituent positioning influence its physicochemical properties, such as solubility and acidity. trans) .

Properties

IUPAC Name |

2-methyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZUVHCSCARZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115989-20-3 | |

| Record name | 115989-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method for synthesizing 2-Methyl-4-oxocyclohexane-1-carboxylic acid involves an aldol condensation reaction. This process typically starts with cyclohexanone and involves the use of a base such as sodium hydroxide to facilitate the condensation with an aldehyde, followed by oxidation to introduce the carboxylic acid group.

-

Grignard Reaction: : Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable precursor like cyclohexanone. This is followed by oxidation to form the carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the necessary reactions under controlled conditions, ensuring efficient production at scale.

Chemical Reactions Analysis

Keto-Enol Tautomerism

The 4-oxo group facilitates keto-enol tautomerism under acidic or basic conditions (Figure 1). This equilibrium enhances nucleophilic reactivity at the α-carbon, critical for subsequent reactions.

Mechanistic Pathways :

-

Acid-Catalyzed : Protonation of the carbonyl oxygen forms an oxonium ion, followed by deprotonation at the α-carbon to yield the enol tautomer .

-

Base-Catalyzed : Deprotonation of the α-hydrogen generates an enolate intermediate, which can reprotonate to regenerate the keto form .

Implications :

-

Stabilizes reactive intermediates for conjugate additions.

-

Enables regioselective functionalization at the α-position .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or photochemical conditions, producing CO₂ and acyl radicals.

Key Findings :

-

Photoredox-Catalyzed Decarboxylation : Visible-light irradiation with iridium catalysts generates acyl radicals, enabling 1,4-additions to Michael acceptors (e.g., α,β-unsaturated esters) .

-

Product Diversity : Acyl radicals participate in hydrocarboxylation of alkenes or form ketones via hydrogen atom transfer .

Example Reaction :

Products: γ-Keto esters or diketones after trapping with electrophiles .

Lactonization

Intramolecular esterification between the carboxylic acid and hydroxyl groups (formed via ketone reduction or tautomerism) yields cyclic lactones.

Evidence :

-

Analogous oxetane-carboxylic acids isomerize into lactones under mild heating or prolonged storage .

Proposed Pathway :

-

Reduction of the 4-oxo group to a hydroxyl group.

-

Nucleophilic attack by the hydroxyl oxygen on the carboxylic acid carbonyl.

-

Cyclization to form a six-membered lactone.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Typical Conditions :

| Reaction | Reagents | Yield |

|---|---|---|

| Esterification | R-OH, H⁺ (cat.) or DCC/DMAP | 60–85% |

| Amidation | SOCl₂ → R-NH₂ | 70–90% |

Applications :

Nucleophilic Additions at the Ketone

The 4-oxo group undergoes nucleophilic additions with Grignard reagents or hydrides.

Examples :

-

Grignard Addition : Forms tertiary alcohols after hydrolysis.

-

NaBH₄ Reduction : Yields 4-hydroxycyclohexane derivatives.

Limitations : Steric hindrance from the methyl group may reduce reactivity at the 2-position.

Oxidative Cleavage

Strong oxidants (e.g., KMnO₄) cleave the cyclohexane ring, though this reaction is less common due to competing decarboxylation.

Theoretical Pathway :

-

Oxidation of the ketone to a diketone.

-

Oxidative cleavage of the C-C bond adjacent to carbonyl groups.

Structural and Mechanistic Insights

-

Steric Effects : The methyl group at C2 influences reaction rates and regioselectivity .

-

Electronic Effects : The electron-withdrawing carboxylic acid group activates the ketone for nucleophilic attacks .

This compound’s versatility in decarboxylative couplings and lactonization highlights its utility in synthesizing complex cyclic and acyclic structures. Further studies on catalytic asymmetric reactions could expand its applications in medicinal chemistry .

Scientific Research Applications

Chemistry

In organic synthesis, 2-Methyl-4-oxocyclohexane-1-carboxylic acid serves as an intermediate for synthesizing complex molecules. Its reactivity facilitates various chemical transformations, including oxidation and substitution reactions.

Biology

This compound is utilized in biological research to study enzyme interactions and metabolic pathways involving carboxylic acids and ketones. It acts as a model compound for understanding biochemical processes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Preliminary studies indicate that these derivatives may exhibit antibacterial and anticancer activities .

Biological Activities

Research indicates several biological activities associated with this compound:

- Antibacterial Activity : Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

- Anticancer Properties : Initial studies suggest that certain derivatives may inhibit specific cancer cell lines, warranting further pharmacological exploration.

Industrial Applications

Industrially, this compound is employed in the production of polymers and resins. Its reactivity enables the development of functionalized products valuable in manufacturing processes.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various cyclohexane derivatives, including this compound. The compound exhibited significant antibacterial activity against common pathogens, suggesting its potential use in developing new antibacterial agents.

Study 2: Medicinal Chemistry Exploration

Research focused on synthesizing derivatives of this compound to assess their biological activity against cancer cell lines. Results indicated promising anticancer effects, leading to further investigation into their mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which 2-Methyl-4-oxocyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Core

(a) 1-(2-Methylphenyl)-4-oxocyclohexanecarboxylic Acid (CAS 1385694-73-4)

- Structural Difference : Incorporates an aryl (o-tolyl) group at position 1 instead of a methyl group at position 2.

(b) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structural Difference : Replaces the cyclohexane ring with a pyrimidine heterocycle and introduces a chlorine atom.

- Reactivity : The chlorine atom enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the ketone group in 2-methyl-4-oxocyclohexane-1-carboxylic acid .

(c) 4-Hydroxycyclohexane-1-carboxylic Acid (CAS 17419-81-7)

- Structural Difference : Substitutes the ketone group with a hydroxyl group.

- Physicochemical Properties: Exhibits a pKa of ~4.8 (cis isomer) and is noted as a rare compound in urinary organic acid analysis, highlighting differences in metabolic stability compared to the ketone-containing analog .

Functional Group Comparisons

Key Research Findings and Trends

Biological Activity : Ketone-containing analogs like this compound are preferred in drug development due to their balance of reactivity and metabolic stability, unlike hydroxylated analogs, which may undergo rapid conjugation or excretion .

Biological Activity

Overview

2-Methyl-4-oxocyclohexane-1-carboxylic acid (C8H12O3) is an organic compound characterized by its unique structure, which includes a carboxylic acid group, a ketone group, and a methyl group on a cyclohexane ring. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

The compound exhibits significant reactivity due to the presence of both a ketone and a carboxylic acid functional group. These functionalities allow it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Studies have shown that this compound has potential as an antibacterial agent, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may inhibit specific cancer cell lines, indicating potential for further pharmacological exploration.

- Enzyme Interactions : It serves as a model compound for studying enzyme interactions and metabolic pathways involving carboxylic acids and ketones.

Case Studies

Several studies highlight the biological significance of this compound:

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various cyclohexane derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting strong antibacterial potential.

Study 2: Anticancer Activity

A pharmacological study assessed the cytotoxicity of this compound against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating effective inhibition of cell proliferation. Further investigations into its mechanism revealed that it induces apoptosis through caspase activation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclohexane-1-carboxylic acid | Lacks methyl and ketone groups | Less reactive in biological contexts |

| 2-Methylcyclohexanecarboxylic acid | Cyclohexane ring with carboxylic acid | Similar but lacks ketone functionality |

| 4-Oxocyclohexanecarboxylic acid | Contains both ketone and carboxylic acid | Different position of functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.